molecular formula C19H24N2O3 B3013963 N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 953244-48-9

N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B3013963
CAS RN: 953244-48-9
M. Wt: 328.412
InChI Key: ABOGITFQOCHQHW-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide, commonly known as DMXAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. DMXAA was originally developed as a treatment for the common cold, but its anti-tumor properties were discovered during clinical trials.

Scientific Research Applications

Plant Chemical Defense Mechanisms

The controlled hydroxylation of diterpenoids, such as our compound of interest, plays a crucial role in plant chemical defense. Researchers have found that silencing specific cytochrome P450 enzymes involved in diterpene biosynthesis (as observed in wild tobacco Nicotiana attenuata) leads to severe autotoxicity symptoms. These symptoms arise due to the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. Interestingly, these same diterpenes serve as potent defenses against herbivores by inhibiting their sphingolipid biosynthesis after ingestion. By regulating metabolic modifications, plants avoid self-toxicity while gaining effective herbivore defense .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-21(2)16-10-8-15(9-11-16)12-13-20-19(22)14-24-18-7-5-4-6-17(18)23-3/h4-11H,12-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOGITFQOCHQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenethyl)-2-(2-methoxyphenoxy)acetamide

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